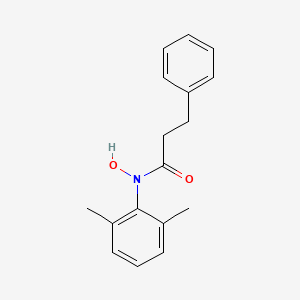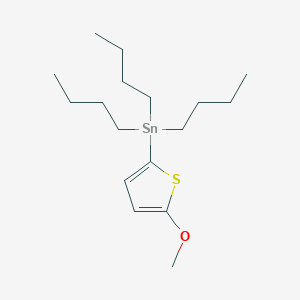
1H-Benzimidazole, 2,2'-(1,4-butanediyl)bis[5-(2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a butanediyl linker and pyrimidinyl substituents, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- typically involves the following steps:
Formation of Benzimidazole Units: The initial step involves the synthesis of benzimidazole units through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking with Butanediyl: The benzimidazole units are then linked using a butanediyl group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole units react with a butanediyl halide.
Introduction of Pyrimidinyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or pyrimidinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.
科学研究应用
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors, due to its unique structural and electronic properties.
作用机制
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, gene expression, and metabolic processes. For example, its interaction with DNA can inhibit the replication of certain viruses or cancer cells.
相似化合物的比较
Similar Compounds
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyridinyl)-: Similar structure but with pyridinyl groups instead of pyrimidinyl.
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-thiazolyl)-: Contains thiazolyl groups, offering different electronic properties.
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-imidazolyl)-: Features imidazolyl groups, which may alter its biological activity.
Uniqueness
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- is unique due to its specific combination of benzimidazole, butanediyl, and pyrimidinyl groups. This unique structure imparts distinct chemical, biological, and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
648415-45-6 |
|---|---|
分子式 |
C26H22N8 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)butyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H22N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h3-4,7-16H,1-2,5-6H2,(H,31,33)(H,32,34) |
InChI 键 |
BBQABVZXHLVNTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)


![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)

![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
